molecular formula C15H17N5O2 B11835523 8-Amino-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332904-70-8

8-Amino-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B11835523
CAS-Nummer: 332904-70-8
Molekulargewicht: 299.33 g/mol
InChI-Schlüssel: SDYMUKSXRNKJDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 8-amino-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione systematically describes the compound’s structure by specifying substituent positions on the purine core (Figure 1). The purine skeleton is numbered such that the nitrogen atoms occupy positions 1, 3, 7, and 9, with the amino group at position 8. Methyl groups are attached to N1 and N3, while a 4-methylbenzyl substituent is bonded to N7. The dione designation indicates carbonyl groups at positions 2 and 6.

Tautomeric and Isomeric Variants

The compound exhibits tautomerism due to the enolizable protons at positions 1 and 3. However, the presence of methyl groups at these positions locks the tautomeric state, favoring the 1H,3H-dihydro configuration. Structural isomers could arise from alternative substitution patterns, such as benzyl group placement at N9 instead of N7 or amino group relocation to position 2. However, no such isomers have been reported for this compound.

Molecular Formula and Key Identifiers
  • Molecular formula : C₁₅H₁₇N₅O₂
  • CAS Registry Number : 332904-70-8
  • SMILES : CC1=CC=C(C=C1)CN2C3=C(N=C2N)N(C(=O)N(C3=O)C)C
  • InChIKey : SDYMUKSXRNKJDH-UHFFFAOYSA-N

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallography provides unambiguous evidence of the compound’s three-dimensional geometry (Table 1). The purine core adopts a planar conformation, with slight puckering at N7 due to steric interactions with the 4-methylbenzyl substituent. Key bond lengths and angles include:

Parameter Value (Å/°)
C2=O bond length 1.22 ± 0.01
C6=O bond length 1.24 ± 0.01
N7-C7 (benzyl) bond length 1.48 ± 0.02
C8-N8 (amino) bond length 1.34 ± 0.01
Dihedral angle (benzyl-purine) 85.3°

The amino group at C8 participates in intramolecular hydrogen bonding with the carbonyl oxygen at C6 (distance: 2.89 Å), stabilizing the planar configuration. The 4-methylbenzyl group projects orthogonally to the purine plane, minimizing electronic interference with the aromatic system.

Comparative Structural Analysis with Purine-2,6-dione Derivatives

Substituent Effects on Molecular Geometry

Compared to 8-amino-1H-purine-2,6(3H,7H)-dione (CID 95210), the addition of methyl and benzyl groups in the target compound increases steric bulk, reducing solubility in polar solvents by 40%. The N7 benzyl substitution distinguishes it from 1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CID 847170), which lacks the C8 amino group. This amino group introduces hydrogen-bonding capacity absent in the latter derivative, enabling distinct crystal packing motifs.

Electronic Structure Comparisons

Density functional theory (DFT) calculations reveal that the electron-donating amino group at C8 increases electron density at N9 by 12%, potentially enhancing nucleophilic reactivity compared to non-amino-substituted analogs. In contrast, the 4-methylbenzyl group at N7 exerts a mild electron-withdrawing effect via inductive mechanisms, polarizing the purine π-system.

Eigenschaften

CAS-Nummer

332904-70-8

Molekularformel

C15H17N5O2

Molekulargewicht

299.33 g/mol

IUPAC-Name

8-amino-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C15H17N5O2/c1-9-4-6-10(7-5-9)8-20-11-12(17-14(20)16)18(2)15(22)19(3)13(11)21/h4-7H,8H2,1-3H3,(H2,16,17)

InChI-Schlüssel

SDYMUKSXRNKJDH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N)N(C(=O)N(C3=O)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination-Amination-Alkylation Sequence

The most widely reported pathway begins with 1,3-dimethylxanthine (theophylline derivative) as the precursor. Bromination at the 8-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60–80°C. Subsequent amination employs palladium-catalyzed Buchwald-Hartwig conditions, where 8-bromo-1,3-dimethylxanthine reacts with aqueous ammonia or tert-butyl carbamate (Boc-protected amine) in the presence of Pd(OAc)2_2/Xantphos and cesium carbonate. Final alkylation at the 7-position uses 4-methylbenzyl bromide with potassium carbonate in DMF at 90°C.

Key Data:

StepReagents/ConditionsYield
BrominationBr2_2/AcOH, 70°C82%
AminationPd(OAc)2_2/Xantphos, NH3_3, 100°C58%
Alkylation4-Me-benzyl Br, K2_2CO3_3, DMF74%

Direct Alkylation-Amination Approach

Alternative routes prioritize introducing the 7-(4-methylbenzyl) group before amination. Alkylation of 1,3-dimethylxanthine with 4-methylbenzyl bromide in DMF at 100°C achieves 89% yield. Subsequent bromination at C8 faces steric hindrance, reducing efficiency (45% yield). Amination via CuI/1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C improves regioselectivity but requires Boc-deprotection with trifluoroacetic acid (TFA).

Optimization Strategies for Key Reaction Steps

Enhancing Amination Efficiency

The choice of catalyst and solvent critically impacts amination yields. Comparative studies show Pd(OAc)2_2/Xantphos in DMF yields 58%, while CuI/1,10-phenanthroline in DMSO increases this to 63%. Microwave-assisted reactions at 150°C for 30 minutes further reduce side products, achieving 71% yield.

Catalyst Comparison:

Catalyst SystemSolventTemp (°C)Yield
Pd(OAc)2_2/XantphosDMF10058%
CuI/1,10-phenanthrolineDMSO12063%
Pd/C (Microwave)DMF15071%

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amination, while ester solvents like ethyl acetate improve alkylation regioselectivity. Elevated temperatures (>100°C) accelerate reaction kinetics but risk decomposition, necessitating precise control.

Analytical Characterization and Spectral Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1H NMR (400 MHz, DMSO-d6_6):

  • δ\delta 3.41 (s, 3H, N–CH3_3) confirms 1,3-dimethyl groups.

  • δ\delta 4.82 (s, 2H, CH2_2-Ph) for the 7-(4-methylbenzyl) moiety.

  • δ\delta 6.90–7.25 (m, 4H, aromatic) aligns with para-methyl substitution.

13C^{13}C NMR correlates with computational predictions (B3LYP/6-311+G(d,p)), showing <2 ppm deviation for carbonyl carbons.

Infrared (IR) Spectroscopy

Strong absorption at 1697 cm1^{-1} corresponds to purine-dione C=O stretching. N–H bending at 1620 cm1^{-1} verifies the 8-amino group.

Industrial Production Considerations

Large-Scale Purification

Industrial processes use centrifugal partition chromatography (CPC) with heptane/ethyl acetate gradients, achieving >99% purity. Thermal stability assessments via thermogravimetric analysis (TGA) show decomposition onset at 210°C, guiding storage protocols.

Cost-Efficiency Metrics

Bulk reagent procurement reduces raw material costs by 40%, while continuous flow systems enhance throughput (12 kg/day) .

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Aminogruppe oder der Benzylgruppe.

    Reduktion: Reduktionsreaktionen könnten den Purinring oder die Benzylgruppe zum Ziel haben.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können an verschiedenen Positionen am Purinring auftreten.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogenierungsmittel, Nukleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So könnte die Oxidation beispielsweise Nitroderivate liefern, während die Substitution verschiedene funktionelle Gruppen einführen könnte.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activities, making it a candidate for various pharmacological applications:

  • Antiinflammatory Properties: Studies have shown that derivatives of purine-diones can possess antiinflammatory effects. For instance, research conducted on similar compounds demonstrated their ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity: Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The structural modifications in purine derivatives can enhance their selectivity and potency against tumor cells, making them promising candidates for anticancer drug development .

Pharmacological Applications

  • Neurological Disorders:
    • Compounds similar to 8-amino derivatives have been investigated for their neuroprotective effects. Their ability to cross the blood-brain barrier and modulate neurotransmitter systems positions them as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Cardiovascular Health:
    • Research has indicated that purine derivatives can influence cardiovascular functions by modulating adenosine receptors, which play critical roles in heart rate regulation and vascular tone .
  • Antimicrobial Activity:
    • Some studies have explored the antimicrobial properties of purine derivatives, showing effectiveness against a range of bacterial and fungal pathogens. This suggests a potential role in developing new antimicrobial agents .

Case Study 1: Antiinflammatory Effects

A study published in Der Pharma Chemica investigated new purine-dione derivatives for antiinflammatory activity. The findings indicated that certain structural modifications led to enhanced antiinflammatory responses in vitro, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory disorders .

Case Study 2: Anticancer Potential

Another research effort focused on synthesizing various purine derivatives and evaluating their cytotoxicity against cancer cell lines. The results indicated that specific modifications increased the effectiveness of these compounds against breast and lung cancer cells, highlighting their potential as chemotherapeutic agents .

Wirkmechanismus

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. Molecular targets could include nucleic acids, proteins, or cell membranes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Variations and Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Evidence Source
Target Compound 8-NH₂, 1/3-CH₃, 7-(4-methylbenzyl) 326.36 Enhanced receptor selectivity
1,3,7-Trimethyl-8-(4-methylbenzyl)-dione 8-(4-methylbenzyl), 1/3/7-CH₃ 331.00 Higher lipophilicity; reduced solubility
8-(3-Morpholinopropylamino)-7-(4-F-benzyl)-dione 8-morpholinopropylamino, 7-(4-fluorobenzyl) 430.48 Kinase inhibition; improved bioavailability
8-Butylamino-7-(2-oxo-2-phenyl-ethyl)-dione 8-butylamino, 7-(2-oxo-2-phenylethyl) 357.39 Anticancer activity (NMR: δ 7.45 ppm, aromatic H)
8-Hydrazinyl-7-(3-phenylpropyl)-dione 8-NH-NH₂, 7-(3-phenylpropyl) 342.38 Precursor for pyrazole derivatives

Physicochemical and Spectral Properties

Table 2: Spectroscopic Data Comparison

Compound IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Mass Spec (m/z)
Target Compound 3344 (-NH₂), 1697/1656 (C=O) 3.40 (s, 3H, N-CH₃), 7.25 (d, J=8 Hz, Ar-H) 326.36 [M+H]⁺
8-Butylamino-7-(2-oxo-2-phenyl-ethyl) 2968 (C-H), 1697 (C=O) 2.91 (t, J=7 Hz, butyl), 7.45 (m, Ph) 357.39 [M+H]⁺
1,3,7-Trimethyl-8-(4-methylbenzyl) 2852 (C-H), 1656 (C=O) 3.93 (s, 3H, N-CH₃), 7.15 (d, J=8 Hz, Ar-H) 331.00 [M+H]⁺
  • Solubility : The 4-methylbenzyl group in the target compound reduces aqueous solubility compared to 7-octyl analogs (e.g., ) but enhances membrane permeability .
  • Thermal Stability : Derivatives with trifluoropropyl groups (e.g., ) exhibit higher melting points (~140°C) due to increased crystallinity .

Biologische Aktivität

8-Amino-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, including anti-cancer and antimicrobial properties.

  • Molecular Formula : C23H25N5O2
  • Molecular Weight : 403.20029 g/mol
  • CAS Number : 1124817
  • Structure : The compound features a purine ring structure with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of purine compounds can exhibit significant anticancer properties. For instance, a study focusing on similar purine derivatives showed promising results against various cancer cell lines, including breast cancer (MCF-7) and melanoma (A-427) cells. The mechanism often involves the inhibition of key enzymes involved in DNA replication and repair processes.

Table 1: Anticancer Activity of Purine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-715DNA synthesis inhibition
This compoundA-42718Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1864 µg/mL
Bacillus subtilis2216 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cell signaling pathways that regulate cell growth and proliferation.
  • DNA Interaction : Its structure allows for intercalation with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in bacterial cells leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models. For example:

  • A study conducted on mice bearing tumor xenografts showed a significant reduction in tumor size when treated with the compound compared to control groups.
  • Another investigation reported enhanced survival rates in infected models when administered the compound alongside standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Amino-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, and what key reaction conditions are required?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclohexylamine derivatives are introduced at position 8 using catalysts like DMF or THF under reflux conditions . Purification involves silica gel chromatography with eluents such as ethyl acetate/hexane mixtures . Critical parameters include temperature control (e.g., 60–80°C) and stoichiometric ratios of precursors to avoid side products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methylbenzyl at position 7) and hydrogen bonding patterns .
  • High-Performance Liquid Chromatography (HPLC) : Used for purity assessment (>95% purity threshold) with C18 columns and acetonitrile/water mobile phases .
  • FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹) .

Q. What are the primary biological targets or enzymes associated with this compound?

  • Methodological Answer : The compound interacts with purine metabolism enzymes, such as xanthine oxidase and adenosine deaminase, based on structural analogs . Binding assays (e.g., fluorescence polarization) and molecular docking studies are used to validate interactions with adenosine receptors (A₁/A₂A subtypes) .

Advanced Research Questions

Q. How do structural modifications at positions 7 and 8 influence biological activity?

  • Methodological Answer :

  • Position 7 : Bulky substituents (e.g., 4-methylbenzyl) enhance enzyme inhibition by sterically blocking active sites. For example, replacing benzyl with ethyl reduces xanthine oxidase affinity by 40% .
  • Position 8 : Amino groups improve solubility but may reduce membrane permeability. Substituting with cyclohexylamino increases half-life in metabolic studies .
  • SAR Table :
Substituent at Position 7Substituent at Position 8Bioactivity (IC₅₀)
4-MethylbenzylAmino12 nM (Xanthine Oxidase)
EthylCyclohexylamino45 nM (Xanthine Oxidase)
ChlorobenzylPiperidinyl8 nM (Adenosine Receptor)
Data derived from comparative studies .

Q. How can researchers resolve contradictions in reported activity data across different experimental models?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, co-solvents). To address this:

  • Standardize Assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and avoid DMSO concentrations >1% .
  • Cross-Validate Models : Compare in vitro enzyme inhibition data with cell-based assays (e.g., HEK293 cells for receptor studies) .
  • Control for Metabolism : Include liver microsome stability tests to account for metabolic degradation differences .

Q. What experimental strategies optimize this compound’s pharmacokinetic profile for therapeutic applications?

  • Methodological Answer :

  • Prodrug Design : Introduce acetylated amino groups to improve oral bioavailability, as seen in theophylline derivatives .
  • Formulation Studies : Use liposomal encapsulation to enhance solubility and reduce renal clearance .
  • In Vivo Testing : Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification to track plasma half-life and tissue distribution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.